molecular formula C4H6N4O2 B1277132 4-Amino-furazan-3-carboxylic acid methylamide CAS No. 30720-84-4

4-Amino-furazan-3-carboxylic acid methylamide

Cat. No.: B1277132
CAS No.: 30720-84-4
M. Wt: 142.12 g/mol
InChI Key: NIKIVUSRYOJGHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-furazan-3-carboxylic acid methylamide is a useful research compound. Its molecular formula is C4H6N4O2 and its molecular weight is 142.12 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization in Energetic Materials

Research by Yu et al. (2017) and He et al. (2018) describes the synthesis of compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, including 4-amino-furazan-3-carboxylic acid methylamide. These compounds exhibit moderate thermal stabilities and insensitivity to impact and friction, making them suitable for applications in energetic materials like secondary explosives (Yu et al., 2017); (He et al., 2018).

Applications in Synthesis of Amidines and Amidrazones

Sergievskii et al. (2001) explored the reactions of methyl 4-aminofurazan-3-carboximidate with various nitrogen-containing nucleophiles. This resulted in the formation of corresponding amidines and amidrazones, showcasing the compound's utility in synthesizing diverse nitrogen-rich molecules (Sergievskii et al., 2001).

Novel Synthesis Methods and Chemical Properties

Stepanov et al. (2015) and Strizhenko et al. (2020) contributed to the field by developing new methods for preparing 4-R-furazan-3-carboxylic acid amidrazones and demonstrating their chemical properties. This research provides insight into alternative synthetic routes and the reactivity of such compounds (Stepanov et al., 2015); (Strizhenko et al., 2020).

Desensitizing Energetic Materials

Zhang et al. (2020) focused on using 4-aminofurazan-3-carboxylic acid amidrazone as a cation for desensitizing energetic materials. This research is crucial in developing safer energetic compounds with superior detonation velocities compared to insensitive traditional compounds (Zhang et al., 2020).

Nitration and Novel Synthesis Techniques

Research by Zelenov et al. (2011) and Wolter et al. (2009) explores the nitration of primary aminofurazans and the total synthesis of natural products like proximicin A-C using 4-amino-furazan-3-carboxylic acid derivatives. This demonstrates the compound's versatility in synthesizing biologically active molecules and energetic materials (Zelenov et al., 2011); (Wolter et al., 2009).

Safety and Hazards

The compound is labeled as an irritant . Proper protective procedures should be followed when handling this compound . It’s also worth noting that many compounds in this category are potentially explosive .

Future Directions

The compound and its derivatives have shown promise in the development of insensitive energetic materials . Their insensitivity to impact and friction, along with their superior velocities of detonation compared to other insensitive compounds, suggest potential future applications in the civil and military defense industries .

Biochemical Analysis

Biochemical Properties

4-Amino-furazan-3-carboxylic acid methylamide plays a significant role in biochemical reactions, particularly in the field of proteomics research . It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s interactions are primarily mediated through hydrogen bonding and other non-covalent interactions. For instance, it has been observed to form strong hydrogen bonds with amino acid residues in proteins, thereby affecting their conformation and activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it has been found to impact cell signaling pathways, thereby affecting various cellular processes such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and proteins, leading to their inhibition or activation . This binding interaction often involves hydrogen bonding and other non-covalent interactions, which stabilize the compound-protein complex. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models . These effects include alterations in gene expression and cellular metabolism, which can persist even after the compound has been degraded.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have also been observed, where the compound’s activity significantly changes at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound has been found to modulate the activity of key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites . These interactions can have significant effects on overall cellular metabolism and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution is also influenced by its interactions with binding proteins, which can affect its accumulation and localization within cells.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications can influence the compound’s activity by affecting its interaction with other biomolecules and its stability within the cellular environment .

Properties

IUPAC Name

4-amino-N-methyl-1,2,5-oxadiazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2/c1-6-4(9)2-3(5)8-10-7-2/h1H3,(H2,5,8)(H,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKIVUSRYOJGHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NON=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424565
Record name 4-Amino-furazan-3-carboxylic acid methylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30720-84-4
Record name 4-Amino-furazan-3-carboxylic acid methylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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